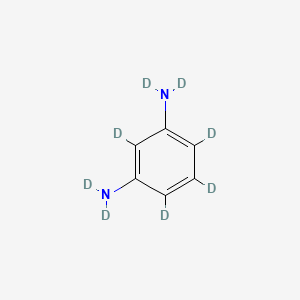

1,3-Phenylenediamine-d8

Overview

Description

1,3-Phenylenediamine, also known as m-Phenylenediamine, is a chemical compound that appears as colorless or white colored needles that turn red or purple in air . It has a melting point of 64-66°C, a density of 1.14 g/cm³, and a flash point of 280°F . It may irritate skin and eyes and is toxic by skin absorption, inhalation, or ingestion . It is used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography .

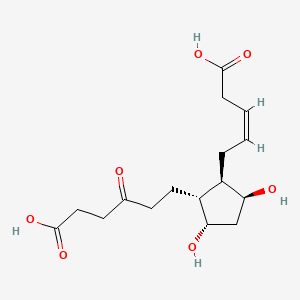

Molecular Structure Analysis

The molecular formula of 1,3-Phenylenediamine is C6H8N2, with an average mass of 108.141 Da and a monoisotopic mass of 108.068748 Da .Chemical Reactions Analysis

1,3-Phenylenediamine, an aromatic amine, neutralizes acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It is also involved in various classic reactions like azotation and substitution, and novel reactions like sulfazane, formazane, and cyclization .Physical And Chemical Properties Analysis

1,3-Phenylenediamine is soluble in water . It has a density of 1.14 g/cm³, a melting point of 64-66°C, and a flash point of 280°F .Scientific Research Applications

Phototoxicity in Hair Dye Chemicals : A study by Mosley-Foreman et al. (2008) explored the mutagenic effect, cytotoxicity, and DNA cleavage properties of various phenylenediamines (PDs), including 1,3-Phenylenediamine, in the context of hair dyes. They found that chlorinated PDs were more photochemically active and caused DNA damage and mutation under light irradiation (Mosley-Foreman et al., 2008).

Oxidation Products of Antioxidants : Rapta et al. (2009) conducted electrochemical and spectroscopic studies on various aromatic secondary amines, including N,N′-substituted p-phenylenediamines, which are crucial antioxidants in the rubber industry. They investigated the oxidation processes and the formation of monocation radicals and dications in these compounds (Rapta et al., 2009).

Carcinogenicity Analysis : Milman and Peterson (1984) reviewed the carcinogenicity of various phenylenediamines and related compounds. Their study suggested that the carcinogenicity of certain phenylenediamines, including 1,3-Phenylenediamine, is influenced by specific structural modifications, such as oxidation or N-substitution (Milman & Peterson, 1984).

Electrochemical Oxidation and Polymerization : Kennedy et al. (2007) examined the electrochemical oxidation and polymerization of 1,3-phenylenediamine, among other compounds, for producing nanometer-sized features on gold surfaces. They found significant differences in the oxidation behavior of 1,3-phenylenediamine compared to related compounds (Kennedy et al., 2007).

Use in Nanocomposites : Zhao et al. (2012) discovered that ortho-phenylenediamine (PDA) serves as an effective spacer for the deposition of gold nanoparticles on Fe3O4 microspheres. The resulting nanocomposites demonstrated enhanced magnetic properties and surface-enhanced Raman spectroscopy activity (Zhao et al., 2012).

Formation of Oligomers : Sun et al. (2005) reported the formation of uniform one-dimensional structures of o-phenylenediamine (oPD) oligomers by mixing AgNO3 and oPD aqueous solutions. The research highlighted how the concentration and molar ratio of reactants influenced the morphology of the resulting structures (Sun et al., 2005).

Safety and Hazards

1,3-Phenylenediamine is harmful if inhaled, swallowed, or absorbed through the skin . It causes irritation of the eyes, skin, mucous membrane, and respiratory tract . When heated to decomposition, it emits irritating and/or toxic gases and fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

1,3-Phenylenediamine-d8 is an aromatic amine

Mode of Action

As an aromatic amine, it can neutralize acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Result of Action

Exposure to this compound may result in irritation of the eyes, skin, mucous membrane, and respiratory tract . It is harmful if inhaled, swallowed, or absorbed through the skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to turn red or purple on exposure to air due to the formation of oxidation products . Therefore, the environment in which this compound is stored and used can significantly impact its properties and effects.

Biochemical Analysis

Biochemical Properties

Its parent compound, 1,3-Phenylenediamine, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions and the role of 1,3-Phenylenediamine-d8 in biochemical reactions would require further experimental investigation.

Cellular Effects

Its parent compound, p-Phenylenediamine, is known to have mutagenic and carcinogenic effects in humans, as it is quickly absorbed by the blood after oral intake or intake through the skin . It is plausible that this compound may have similar effects on cells and cellular processes, but this would need to be confirmed through experimental studies.

Temporal Effects in Laboratory Settings

A study on isomeric phenylenediamines, including 1,3-Phenylenediamine, in different solvents observed a hypsochromic shift (toward shorter wavelengths) in the spectra when the polarity of the solvent increased .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

A study on the toxicity of p-Phenylenediamine, a main component of hair dyes, reported that the metabolites (quinone etc.) produced by p-Phenylenediamine cause mutagenic and carcinogenic effects in humans .

Subcellular Localization

Rna subcellular localization is a prevalent mechanism used in a variety of cell types in animal development .

properties

IUPAC Name |

1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQRUWWHSTZEM-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

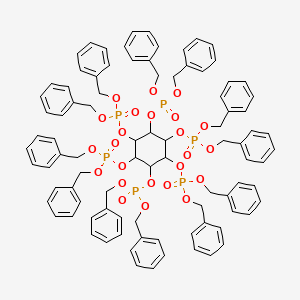

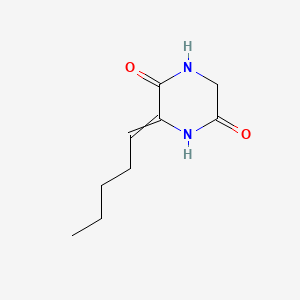

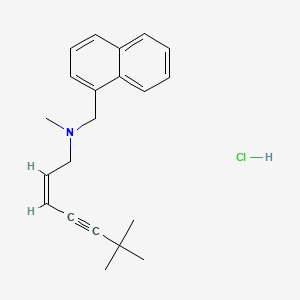

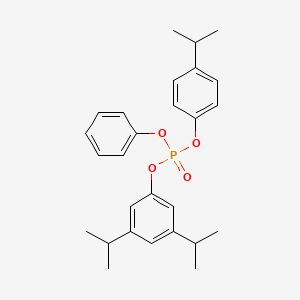

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)